molecular formula C16H21N3O2S B360292 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide CAS No. 903197-50-2

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide

Katalognummer: B360292
CAS-Nummer: 903197-50-2
Molekulargewicht: 319.4g/mol
InChI-Schlüssel: VVADUDMEGWBKLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide is a complex organic compound with the molecular formula C16H21N3O2S and a molecular weight of 319.4 g/mol This compound is characterized by its unique thieno[2,3-c]pyran structure, which is a fused ring system containing sulfur and oxygen atoms

Eigenschaften

CAS-Nummer

903197-50-2

Molekularformel

C16H21N3O2S

Molekulargewicht

319.4g/mol

IUPAC-Name

N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C16H21N3O2S/c1-16(2)8-11-12(9-17)14(22-13(11)10-21-16)18-15(20)19-6-4-3-5-7-19/h3-8,10H2,1-2H3,(H,18,20)

InChI-Schlüssel

VVADUDMEGWBKLM-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)N3CCCCC3)C

Kanonische SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)N3CCCCC3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyran Ring: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyran ring system.

    Introduction of the Piperidine Moiety:

    Final Functionalization:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include bases, acids, and catalysts such as piperidine, triethylamine, and various metal catalysts . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s unique thieno[2,3-c]pyran structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

    Biological Research: The compound can be used as a tool in biological research to study its effects on various biological systems and pathways.

Wirkmechanismus

The mechanism of action of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with proteins involved in signal transduction and cellular regulation .

Vergleich Mit ähnlichen Verbindungen

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide can be compared with other similar compounds, such as:

    N-(3-Cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N’-(2-hydroxyethyl)ethanediamide: This compound has a similar thieno[2,3-c]pyran structure but differs in the functional groups attached to the ring system.

    N-(3-Cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)decanamide: This compound also shares the thieno[2,3-c]pyran core but has different substituents, leading to variations in its chemical and biological properties.

The uniqueness of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.